

3-(Iodomethyl)oxolane CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Iodomethyl)oxolane

Cat. No.: B1332964

[Get Quote](#)

An In-depth Technical Guide to **3-(Iodomethyl)oxolane**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

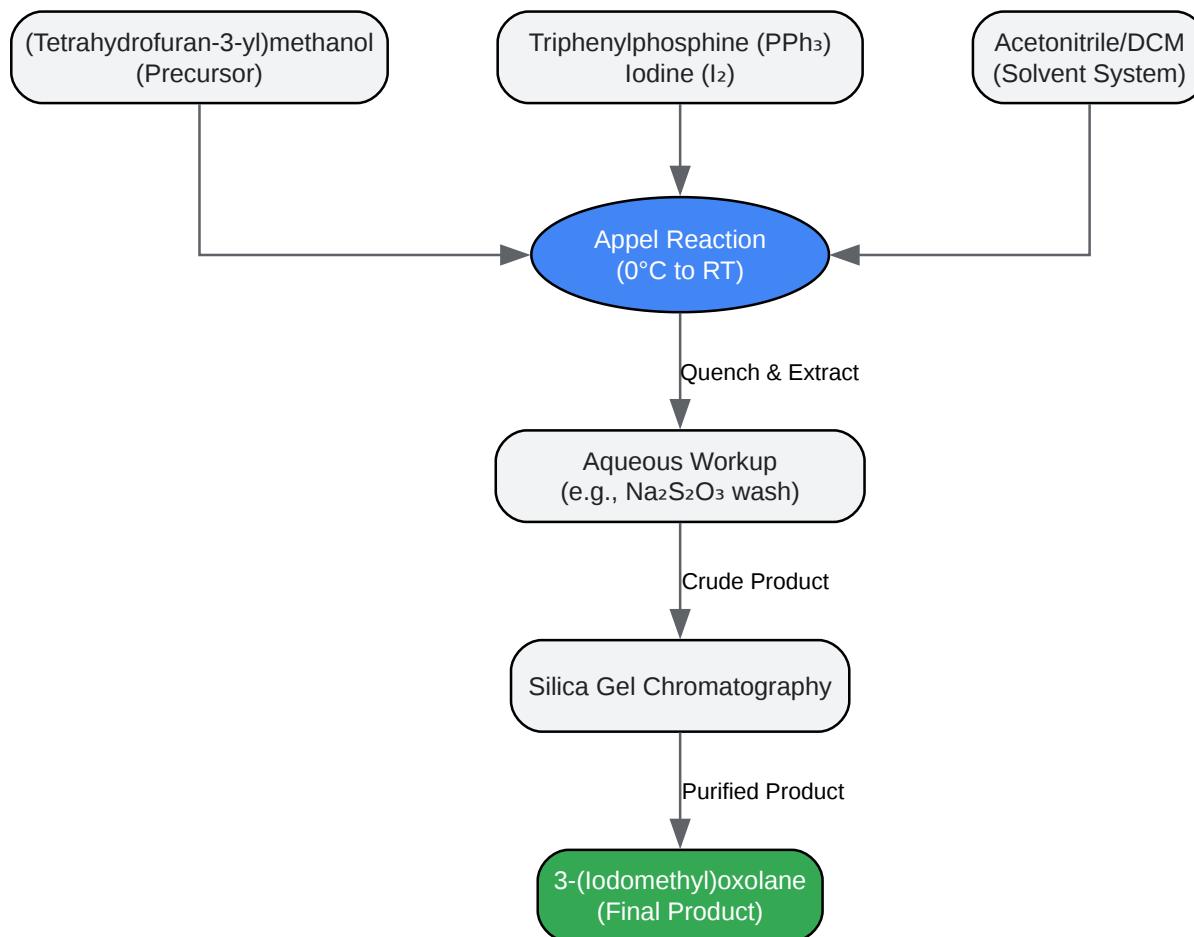
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **3-(Iodomethyl)oxolane**. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its inherent reactivity, and its strategic application as a valuable building block in the design of novel therapeutics.

Introduction: The Strategic Value of the Oxolane Moiety

In the landscape of modern drug discovery, there is a pronounced shift towards molecules with higher three-dimensional complexity, or sp^3 -richness. These scaffolds often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing better defined vectors for interacting with biological targets. The oxolane (tetrahydrofuran) ring is a privileged heterocyclic motif that embodies these desirable characteristics. **3-(Iodomethyl)oxolane** emerges as a key reagent, offering a direct and efficient means to incorporate this sp^3 -rich, polar heterocycle into a wide array of molecular architectures. Its utility is rooted in the predictable reactivity of the primary iodide, making it an ideal electrophilic partner for nucleophilic substitution reactions.

Core Identification and Physicochemical Profile

Precise identification is the cornerstone of reproducible science. **3-(Iodomethyl)oxolane** is cataloged under several identifiers, with its core properties summarized below for rapid reference.


Property	Value	Source(s)
CAS Number	475060-43-6	[1] [2] [3] [4]
IUPAC Name	3-(Iodomethyl)oxolane	[1]
Synonyms	Tetrahydro-3-(iodomethyl)-furan, 3-(Iodomethyl)-tetrahydrofuran	[2] [3] [4] [5]
Molecular Formula	C ₅ H ₉ IO	[1] [2] [3]
Molecular Weight	212.03 g/mol	[1] [2] [4] [5]
Appearance	Colorless to light yellow liquid	[2] [3] [5]
Boiling Point	208 °C	[2] [5]
Density	1.772 g/cm ³	[2] [5]
Flash Point	80 °C	[2] [5]
InChI Key	UJXHPFDJZCXTQR-UHFFFAOYNA-N	[1] [3]

Synthesis and Characterization: A Validated Protocol

While various methods exist for the synthesis of tetrahydrofurans, the most direct and reliable route to **3-(Iodomethyl)oxolane** involves the iodination of its corresponding alcohol precursor, (Tetrahydrofuran-3-yl)methanol. The Appel reaction is a classic and highly effective choice for this transformation due to its mild conditions and high yield.

Synthetic Workflow: The Appel Reaction

The conversion of the primary alcohol to the primary iodide proceeds via a phosphonium intermediate. This choice is deliberate; it avoids the harsh acidic conditions that could potentially lead to ring-opening of the oxolane moiety and operates at manageable temperatures.

[Click to download full resolution via product page](#)

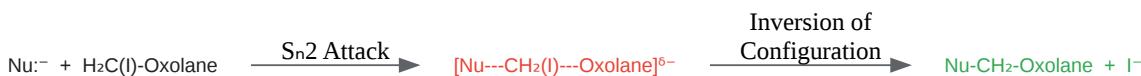
Caption: Workflow for the synthesis of **3-(Iodomethyl)oxolane** via the Appel reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 eq.) and a suitable solvent such as

dichloromethane (DCM) or acetonitrile. Cool the resulting solution to 0 °C in an ice bath.


- Reagent Addition: Add iodine (I₂, 1.2 eq.) portion-wise to the stirred solution. The mixture will turn a dark brown/purple color. Continue stirring until a homogenous solution of the triphenylphosphine-iodine adduct is formed.
- Substrate Introduction: Slowly add a solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
- Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining iodine, causing the dark color to dissipate. Transfer the mixture to a separatory funnel and extract with DCM (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-(Iodomethyl)oxolane**.

Reactivity and Mechanistic Considerations

The synthetic utility of **3-(Iodomethyl)oxolane** is dominated by the reactivity of the carbon-iodine bond. Iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

The S_n2 Reaction Pathway

The primary nature of the alkyl iodide strongly favors a bimolecular nucleophilic substitution (S_n2) mechanism. This provides a high degree of predictability and stereochemical control. A wide range of nucleophiles, including amines, thiols, azides, and carbanions, can be used to displace the iodide, effectively "stitching" the oxolane moiety onto a target molecule.

[Click to download full resolution via product page](#)

Caption: Generalized S_n2 reaction pathway for **3-(Iodomethyl)oxolane** with a nucleophile (Nu^-).

This reactivity is fundamental to its role as a building block. For drug development professionals, this means that a core scaffold containing, for example, a secondary amine or a phenol can be readily alkylated with **3-(Iodomethyl)oxolane** to introduce the beneficial tetrahydrofuran group.

Applications in Drug Discovery and Development

The incorporation of small, polar, sp^3 -rich heterocyclic rings like oxolane is a well-established strategy for optimizing the properties of drug candidates.^[6] While oxetanes have been reviewed extensively for their ability to act as surrogates for gem-dimethyl or carbonyl groups, the five-membered oxolane ring offers similar, albeit distinct, advantages.^{[7][8]}

- Improved Aqueous Solubility: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve interactions with water, thereby increasing solubility—a critical parameter for oral bioavailability.
- Metabolic Stability: The tetrahydrofuran ring is generally resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic or electronically activated aromatic systems. Replacing a metabolically labile group with the (oxolan-3-yl)methyl moiety can block a key metabolic pathway, extending the half-life of a drug candidate.
- Vectorial Exit from Lipophilic Pockets: In structure-based drug design, the oxolane group can serve as a "vector" to exit a greasy, lipophilic binding pocket of a protein and extend into the solvent-exposed region, improving both potency and pharmacokinetic properties.
- Intermediate for Complex Syntheses: Substituted tetrahydrofurans are core structures in a vast number of natural products and biologically active molecules.^[9] **3-**

(Iodomethyl)oxolane serves as an intermediate for accessing more complex tetrahydrofuran derivatives.[\[10\]](#)

Safety, Handling, and Storage

As a reactive alkylating agent, **3-(Iodomethyl)oxolane** must be handled with appropriate care. The following table summarizes its key hazards and recommended handling procedures based on available safety data sheets.

Hazard Category	Description	Precautionary Measures	Source(s)
Health Hazards	Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. [5] [11] Toxic if inhaled and may cause respiratory irritation. [5] [11]	Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [12] Wash skin thoroughly after handling. [5]	
Physical Hazards	Combustible liquid. [5]	Keep away from heat, sparks, open flames, and hot surfaces. [5]	
Storage	Store in a tightly closed container in a cool, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C. [2] [5]		

Conclusion

3-(Iodomethyl)oxolane is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and predictable S_n2 reactivity make it an invaluable building block for introducing the pharmacokinetically favorable oxolane moiety. By leveraging this reagent, researchers can systematically modulate the properties of lead compounds, addressing common challenges in drug development such as poor solubility and metabolic instability, thereby accelerating the journey from discovery to clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 3. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 4. synchem.de [synchem.de]
- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [3-(Iodomethyl)oxolane CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1332964#3-iodomethyl-oxolane-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com